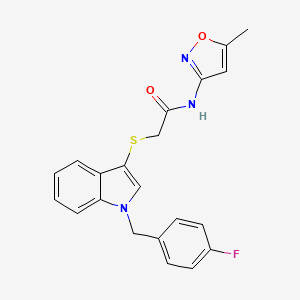

2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Description

Properties

IUPAC Name |

2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O2S/c1-14-10-20(24-27-14)23-21(26)13-28-19-12-25(18-5-3-2-4-17(18)19)11-15-6-8-16(22)9-7-15/h2-10,12H,11,13H2,1H3,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVCYNVQDLFUWLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide typically involves multiple steps:

Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where the indole derivative reacts with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

Thioether Formation: The thioether linkage is formed by reacting the indole derivative with a thiol compound under basic conditions.

Acetamide Formation: The final step involves the reaction of the thioether with an isoxazole derivative to form the acetamide compound. This step typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

Reduction: Reduction reactions can occur at the acetamide group, potentially converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorobenzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Oxindole derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The fluorobenzyl group may enhance the compound’s binding affinity and specificity, while the isoxazole ring could contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole and Isoxazole Moieties

Key Observations :

- Heterocyclic Variations : Replacing the thiadiazole or oxadiazole in 5h and 2a with an isoxazole (as in the target compound) may alter binding affinity due to differences in ring electronegativity and hydrogen-bonding capacity .

- Synthetic Accessibility : Benzylthio-substituted derivatives (e.g., 5h ) exhibit higher yields (88%) compared to methoxy-substituted analogs (e.g., 2b , 35%), likely due to steric and electronic factors during synthesis .

Functional Group Comparisons

Biological Activity

The compound 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic derivative of indole and isoxazole, which has attracted attention due to its potential pharmacological properties. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C23H22FN3OS

- Molecular Weight : 423.51 g/mol

- IUPAC Name : this compound

Research indicates that this compound may exhibit biological activity through several mechanisms:

- Inhibition of Protein Kinases : The compound has been shown to inhibit various protein kinases, which play crucial roles in cell signaling pathways related to cancer and inflammation.

- Modulation of Neurotransmitter Receptors : It interacts with neurotransmitter systems, potentially affecting serotonin and dopamine pathways, which are important in mood regulation and neuroprotection.

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, helping to mitigate oxidative stress in cellular environments.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

- Cell Line Studies : The compound showed significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells.

Neuroprotective Effects

In models of neurodegenerative diseases, the compound demonstrated protective effects against neuronal damage:

- Zebrafish Model : In a zebrafish model of oxidative stress, treatment with the compound reduced neuronal apoptosis and improved motor function.

Case Studies

- Study on Epileptic Models : A study utilized this compound in a pentylenetetrazole-induced seizure model in zebrafish, revealing a reduction in seizure frequency and severity. Neurochemical profiling indicated alterations in neurotransmitter levels, suggesting a potential mechanism for its anticonvulsant effects .

- Cancer Research : In vitro studies highlighted the compound's ability to induce apoptosis in cancer cells via the mitochondrial pathway, with upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Q & A

Basic: What synthetic strategies are optimal for preparing 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide?

Methodological Answer:

The synthesis typically involves coupling indole-thiol intermediates with activated acetamide derivatives. For example:

- Step 1: Prepare the indole-thiol core via nucleophilic substitution of 1-(4-fluorobenzyl)-1H-indole-3-thiol (synthesized from indole and 4-fluorobenzyl chloride under basic conditions).

- Step 2: React the thiol intermediate with a bromoacetamide derivative (e.g., N-(5-methylisoxazol-3-yl)-2-bromoacetamide) in the presence of a base like triethylamine or DBU to form the thioether bond .

- Characterization: Validate purity and structure using -NMR, -NMR, and HRMS, ensuring molecular ion peaks align with calculated masses (e.g., CHFNOS) .

Basic: How can researchers verify the structural integrity of this compound post-synthesis?

Methodological Answer:

Use a combination of spectroscopic and chromatographic techniques:

- NMR Analysis: Confirm the presence of key groups:

- HRMS: Ensure the observed molecular ion matches the theoretical mass (e.g., m/z 395.1102 for [M+H]).

- HPLC-PDA: Assess purity (>95%) using a C18 column with a gradient elution of acetonitrile/water .

Advanced: How do structural modifications (e.g., fluorobenzyl vs. chlorobenzyl) impact biological activity?

Methodological Answer:

To evaluate structure-activity relationships (SAR):

- Design: Synthesize analogs with substituent variations (e.g., 4-chlorobenzyl, 4-bromobenzyl) using the same synthetic route .

- Testing: Screen compounds against target proteins (e.g., Bcl-2/Mcl-1 for anticancer activity) via fluorescence polarization assays.

- Data Interpretation: Compare IC values. For instance, fluorinated analogs may exhibit enhanced lipophilicity and membrane penetration, improving potency over chlorinated derivatives .

Advanced: What computational methods can optimize reaction conditions for synthesizing this compound?

Methodological Answer:

Leverage quantum chemical calculations and reaction path search tools:

- Reaction Modeling: Use DFT (e.g., Gaussian 16) to simulate the thioether bond formation, identifying transition states and energy barriers .

- Solvent/Catalyst Screening: Apply COSMO-RS to predict solvent effects (e.g., DMF vs. THF) on reaction yield.

- Machine Learning: Train models on existing datasets (e.g., reaction temperatures, catalysts) to predict optimal conditions (e.g., 80°C, DBU catalyst) for maximal yield .

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

Address discrepancies through systematic validation:

- Assay Standardization: Re-test compounds under uniform conditions (e.g., fixed cell lines, incubation time) to eliminate protocol variability .

- Off-Target Profiling: Use proteome-wide screening (e.g., kinase panels) to identify unintended interactions that may skew results.

- Meta-Analysis: Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply statistical tools (e.g., ANOVA) to discern trends .

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Process Optimization: Transition from batch to flow chemistry for thioether coupling, improving heat/mass transfer and reproducibility .

- Purification: Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective scale-up .

- Quality Control: Implement in-line PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression in real time .

Advanced: How can researchers elucidate the metabolic stability of this compound?

Methodological Answer:

- In Vitro Studies: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Calculate half-life (t) and intrinsic clearance .

- Metabolite ID: Use high-resolution MS (e.g., Q-TOF) to detect phase I/II metabolites. For example, oxidative defluorination or glucuronidation of the indole ring may occur .

- CYP Inhibition Screening: Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Advanced: What in silico approaches predict toxicity profiles early in development?

Methodological Answer:

- ADMET Prediction: Use tools like SwissADME or ProTox-II to estimate hepatotoxicity, Ames mutagenicity, and hERG inhibition.

- Molecular Dynamics Simulations: Model compound binding to off-target receptors (e.g., cardiac ion channels) to flag potential cardiotoxicity .

- DEREK Nexus: Apply rule-based algorithms to identify structural alerts (e.g., thioether groups prone to oxidation) .

Advanced: How can crystallography aid in understanding target binding modes?

Methodological Answer:

- Co-Crystallization: Soak the compound into protein crystals (e.g., Bcl-2) and collect X-ray diffraction data (1.5–2.0 Å resolution).

- Docking Validation: Compare experimental binding poses with Glide or AutoDock predictions to refine computational models .

- SAR by Crystallography: Identify key interactions (e.g., hydrogen bonds with isoxazole) to guide further analog design .

Advanced: What are best practices for data reproducibility in multi-lab studies?

Methodological Answer:

- Protocol Harmonization: Share detailed SOPs (e.g., exact reagent grades, vortexing times) via platforms like Protocols.io .

- Reference Standards: Distribute a centralized batch of the compound for cross-lab calibration (e.g., ≥99% purity by qNMR) .

- Blinded Analysis: Employ third-party labs for independent validation of key results (e.g., IC values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.